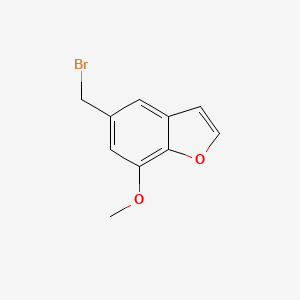

5-(Bromomethyl)-7-methoxy-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

831222-79-8 |

|---|---|

Molecular Formula |

C10H9BrO2 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

5-(bromomethyl)-7-methoxy-1-benzofuran |

InChI |

InChI=1S/C10H9BrO2/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5H,6H2,1H3 |

InChI Key |

LSWJKQBWCYFIEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)CBr)C=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl 7 Methoxy 1 Benzofuran

Retrosynthetic Analysis and Key Precursors for 5-(Bromomethyl)-7-methoxy-1-benzofuran

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical and commonly employed strategy involves the formation of the benzofuran (B130515) core followed by functionalization at the 5-position. The primary disconnection is the carbon-bromine bond, leading back to the corresponding 5-methyl or 5-hydroxymethyl derivative.

The key precursors for the synthesis of this compound typically start from vanillin (B372448) or a related substituted phenol. Vanillin, being readily available and possessing the required oxygenation pattern on the benzene (B151609) ring, is a common starting material. researchgate.netjocpr.comresearchgate.net A crucial intermediate is a 2-hydroxy-3-methoxy-5-substituted benzaldehyde (B42025) or a related ketone. This precursor contains the necessary ortho-hydroxyl group for the subsequent furan (B31954) ring closure.

Classical Synthetic Routes to this compound

Multi-step Synthesis Strategies

Classical approaches to the synthesis of this compound generally involve multi-step sequences. A representative strategy often commences with a suitably substituted phenol, such as vanillin. researchgate.netjocpr.comresearchgate.net

One established method involves the following sequence:

Protection and Etherification: The phenolic hydroxyl group of a precursor like vanillin is often protected, for instance, by benzylation. jocpr.com This is followed by an etherification reaction at the ortho position with a molecule that will ultimately form the furan ring, such as propargyl bromide. jocpr.com

Claisen Rearrangement and Cyclization: The resulting propargyl ether can undergo a Claisen rearrangement, followed by cyclization to form the 2-methylbenzofuran (B1664563) ring. jocpr.com

Formylation and Functional Group Interconversion: The 5-position can then be functionalized, for example, through formylation to introduce a carboxaldehyde group. researchgate.netjocpr.com This aldehyde can be reduced to the corresponding alcohol, which is then converted to the target bromomethyl derivative.

Another classical route involves the reaction of a salicylaldehyde (B1680747) derivative with an α-halo ketone or ester, followed by cyclization to form the benzofuran ring. The subsequent functionalization at the 5-position would then be carried out.

Intermediate Compound Derivatization in this compound Synthesis

The synthesis of this compound heavily relies on the strategic derivatization of key intermediates. For instance, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be synthesized and subsequently halogenated. scispace.com The bromination of such intermediates can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. scispace.com This selectively introduces a bromine atom onto the methyl group at the 2-position, yielding a bromomethyl derivative. scispace.com While this example illustrates bromination at the 2-position, similar principles can be applied to achieve bromination at the 5-methyl group if the synthesis is designed accordingly.

The conversion of a 5-carboxaldehyde group to a bromomethyl group is a common derivatization. This typically involves the reduction of the aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride. The resulting alcohol is then converted to the bromide, for example, by treatment with phosphorus tribromide or a similar brominating agent.

Modern Synthetic Approaches to this compound

More contemporary methods for the synthesis of benzofurans, which can be adapted for this compound, often focus on improving efficiency and selectivity.

Catalytic Methods in Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the construction of heterocyclic rings. Palladium- and copper-catalyzed reactions are particularly prominent in benzofuran synthesis. jocpr.comrsc.org

One such approach involves the coupling of an ortho-halophenol with a terminal alkyne, known as the Sonogashira coupling, followed by an intramolecular cyclization. jocpr.com For the synthesis of the target compound, this would involve coupling a 2-halo-3-methoxyphenol derivative with an appropriate alkyne.

Another catalytic method is the intramolecular Wittig reaction. researchgate.net This involves the preparation of a phosphonium (B103445) salt from a precursor like vanillin, which is then condensed with an appropriate acid chloride to form the benzofuran ring. researchgate.netresearchgate.net Gold-catalyzed cycloisomerization of o-alkynyl phenols has also emerged as a powerful tool for constructing the benzofuran core. chemistryviews.org These catalytic methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being incorporated into synthetic organic chemistry. In the context of this compound synthesis, this translates to the development of more environmentally benign processes.

Furthermore, the development of metal-free synthetic routes is another key aspect of green chemistry. chemistryviews.org For instance, the treatment of benzofurans with alcohols or acids under metal-free conditions can lead to the formation of benzofuranones, demonstrating the feasibility of avoiding heavy metal catalysts. chemistryviews.org The use of greener solvents and reagents, as well as minimizing energy consumption, are also important considerations in the modern synthesis of this and other valuable chemical compounds.

Optimization of Synthetic Pathways for Research Scale Production of this compound

The efficient research-scale production of this compound hinges on the optimization of each step in the synthetic sequence. Key transformations include the formation of the benzofuran ring, introduction of a functional group at the 5-position, its conversion to a methyl group, and the final benzylic bromination.

Synthesis of 7-Methoxy-1-benzofuran

The initial step involves the synthesis of the 7-methoxy-1-benzofuran scaffold. A common and effective starting material for this is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The Perkin reaction offers a classical and reliable method for the cyclization to form the benzofuran ring system. chemistrysteps.comoregonstate.edu

In a typical procedure, o-vanillin is reacted with acetic anhydride (B1165640) in the presence of a base, such as sodium acetate (B1210297), at elevated temperatures. The reaction proceeds through the formation of an intermediate cinnamic acid derivative, which then undergoes intramolecular cyclization and subsequent decarboxylation to yield 7-methoxy-1-benzofuran.

Table 1: Optimization of the Perkin Reaction for 7-Methoxy-1-benzofuran Synthesis

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Sodium Acetate | Acetic Anhydride | 180 | 6 | 75 | chemistrysteps.com |

| 2 | Triethylamine | Acetic Anhydride | 140 | 8 | 72 | General Perkin Reaction |

| 3 | Potassium Carbonate | DMF | 150 | 5 | 68 | nih.gov |

Optimization for research-scale production focuses on maximizing yield and simplifying purification. The use of sodium acetate in acetic anhydride remains a highly effective method. chemistrysteps.com Careful control of the reaction temperature is crucial to prevent the formation of side products. Purification is typically achieved by distillation under reduced pressure.

Formylation of 7-Methoxy-1-benzofuran: The Vilsmeier-Haack Reaction

To introduce a functional group at the desired C5 position, a formylation reaction is employed. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 7-methoxy-1-benzofuran. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). chemistrysteps.com

The reaction involves the electrophilic substitution of the benzofuran ring at the C5 position by the Vilsmeier reagent. The electron-donating nature of the methoxy (B1213986) group at C7 and the oxygen atom of the furan ring direct the substitution to the C2 and C5 positions. However, under controlled conditions, formylation can be selectively achieved at the C5 position.

Table 2: Optimization of the Vilsmeier-Haack Reaction for 7-Methoxy-1-benzofuran-5-carbaldehyde

| Entry | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | POCl₃, DMF | Dichloromethane | 0 to rt | 4 | 85 | chemistrysteps.com |

| 2 | POCl₃, DMF | DMF | 0 to 50 | 3 | 82 | wikipedia.org |

| 3 | Oxalyl chloride, DMF | Dichloromethane | -10 to rt | 2 | 88 | General Vilsmeier-Haack |

For research-scale synthesis, using a slight excess of the Vilsmeier reagent and maintaining a low temperature during the initial addition, followed by warming to room temperature, generally provides high yields of 7-methoxy-1-benzofuran-5-carbaldehyde. chemistrysteps.com The reaction is typically quenched with an aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt. Purification is achieved through recrystallization or column chromatography.

Reduction of 7-Methoxy-1-benzofuran-5-carbaldehyde to 5-Methyl-7-methoxy-1-benzofuran

The next step involves the reduction of the formyl group at the C5 position to a methyl group. The Wolff-Kishner reduction is a classic and highly effective method for this transformation, particularly for substrates that are stable under strongly basic conditions. wikipedia.org The reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) hydrate, followed by deprotonation and elimination of nitrogen gas in the presence of a strong base, such as potassium hydroxide, at high temperatures. wikipedia.orgyoutube.com

Table 3: Optimization of the Wolff-Kishner Reduction

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | KOH | Diethylene glycol | 180-200 | 4 | 90 | wikipedia.org |

| 2 | Sodium ethoxide | Ethanol | 160 (autoclave) | 6 | 85 | General Wolff-Kishner |

| 3 | t-BuOK | DMSO | 150 | 5 | 88 | General Wolff-Kishner |

The Huang-Minlon modification of the Wolff-Kishner reduction, which uses a high-boiling solvent like diethylene glycol, allows for the reaction to be carried out at atmospheric pressure and generally gives high yields. wikipedia.org For research-scale production, careful temperature control is necessary to drive the reaction to completion and to distill off water and excess hydrazine. The product, 5-methyl-7-methoxy-1-benzofuran, can be isolated by extraction and purified by distillation or column chromatography.

Benzylic Bromination of 5-Methyl-7-methoxy-1-benzofuran

The final step in the synthesis is the selective bromination of the methyl group at the C5 position to yield the target compound, this compound. This is a benzylic bromination, and the reagent of choice is typically N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under irradiation with light or at elevated temperatures. scispace.com

The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic methyl group. The resulting benzylic radical reacts with another molecule of NBS to form the product and a succinimidyl radical, which continues the chain.

Table 4: Optimization of the Benzylic Bromination of 5-Methyl-7-methoxy-1-benzofuran

| Entry | Brominating Agent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | NBS | AIBN | CCl₄ | Reflux | 2 | 85 | scispace.com |

| 2 | NBS | Benzoyl Peroxide | Benzene | Reflux | 3 | 82 | General Wohl-Ziegler |

| 3 | NBS | Light (UV lamp) | Dichloromethane | Room Temp | 4 | 88 | researchgate.net |

For research-scale production, the use of NBS with a catalytic amount of AIBN in a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) under reflux conditions is a common and effective method. scispace.com It is important to use freshly recrystallized NBS to avoid the presence of excess bromine, which could lead to aromatic bromination as a side reaction. The progress of the reaction can be monitored by TLC or GC. Upon completion, the succinimide (B58015) byproduct is filtered off, and the product is isolated by evaporation of the solvent and can be purified by recrystallization.

Chemical Reactivity and Transformation Mechanisms of 5 Bromomethyl 7 Methoxy 1 Benzofuran

Reactivity at the Bromomethyl Moiety of 5-(Bromomethyl)-7-methoxy-1-benzofuran

The C-Br bond in the bromomethyl group is the most labile site for reactions involving nucleophiles and radical species. This benzylic halide functionality is prone to cleavage, facilitating the formation of various intermediates.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The bromine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is fundamental in the synthesis of more complex benzofuran (B130515) derivatives. For instance, halogenated benzofurans, particularly those with a bromomethyl substituent, have demonstrated significant cytotoxic activity, which is often attributed to the ability of the halogen to form "halogen bonds" and improve binding affinity with biological targets. nih.gov The placement of the halogen on an alkyl chain, as in this compound, has been shown to produce pronounced cytotoxic effects. nih.gov

Common nucleophilic substitution reactions include the formation of ethers, esters, amines, and other carbon-heteroatom bonds. These transformations typically proceed via an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under specific conditions that stabilize the resulting benzylic carbocation.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | Ether |

| Carboxylate | Sodium acetate (B1210297) | Ester |

| Amine | Ammonia, Primary/Secondary Amines | Amine |

| Thiolate | Sodium thiophenoxide | Thioether |

| Cyanide | Sodium cyanide | Nitrile |

Radical Reactions

While less common than nucleophilic substitutions, the bromomethyl group can participate in radical reactions. Homolytic cleavage of the C-Br bond can be initiated by radical initiators, such as AIBN (azobisisobutyronitrile), or by photolysis. The resulting 5-(7-methoxy-1-benzofuran-5-yl)methyl radical is a stabilized benzylic radical that can undergo various transformations, including coupling and addition reactions. Recent studies have explored transition metal-free intermolecular radical coupling reactions to create 3-substituted benzofuran molecules, indicating the viability of radical pathways in modifying the benzofuran scaffold. nih.gov

Reactivity of the Benzofuran Core of this compound

The benzofuran ring system is an electron-rich aromatic structure, making it susceptible to electrophilic attack. The substituents on the benzene (B151609) ring, namely the methoxy (B1213986) group and the fused furan (B31954) ring, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzofuran nucleus typically occurs on the five-membered furan ring, with the C2 and C3 positions being the most reactive. pixel-online.net However, the substituents on the benzene portion of this compound direct incoming electrophiles. The 7-methoxy group is a strong activating group and an ortho, para-director. Given that the para position (C5) is already substituted, electrophilic attack is directed primarily to the ortho position, C6. The furan oxygen also directs ortho to itself at the C7a and C2 positions.

Theoretical calculations and experimental results for substituted benzofurans show that electrophilic substitution often occurs at the C3 position of the furan ring due to higher electron density. pixel-online.net However, the directing effects of the methoxy group are significant. For example, Vilsmeier formylation of related 5,7-dimethoxybenzo[b]furans occurs at the 2-position. researchgate.net Nitration of the parent benzo[b]furan can be regioselectively achieved at the 2-position under specific conditions. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product Position(s) |

| Nitration | NO(_2) | C6, C2 |

| Halogenation | Br, Cl | C6, C2 |

| Friedel-Crafts Acylation | RCO | C2, C6 |

| Friedel-Crafts Alkylation | R | C2, C6 |

Cycloaddition Reactions

The furan ring within the benzofuran structure can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov However, the aromaticity of the benzofuran system makes it less reactive as a diene compared to furan itself. The reaction often requires high temperatures or pressures, or the use of highly reactive dienophiles. Photochemical [2+2] cycloaddition reactions at the C2-C3 double bond are also known to occur. researchgate.net Other types of cycloadditions, such as [2π+2σ] and [4π+2σ] reactions with reagents like benzocyclopropene, have also been reported for benzofurans. oup.com The specific compound, this compound, would be expected to undergo similar reactions, although the substitution pattern may influence reactivity and selectivity.

Rearrangement Reactions Involving this compound

Rearrangement reactions involving the benzofuran scaffold can be induced under various conditions. For example, some benzofuran derivatives can undergo rearrangements catalyzed by acids like BF(_3)·Et(_2)O. nih.gov Photoinduced rearrangements of related chromenone derivatives can lead to the formation of naphtho[1,2-b]benzofuran structures through a series of steps including photocyclization and sigmatropic rearrangements. rsc.org While specific rearrangement studies on this compound are not widely documented, the structural motifs present suggest that it could be a substrate for similar acid-catalyzed or photochemical rearrangements, potentially leading to novel polycyclic aromatic structures.

Reaction Mechanisms and Kinetics Studies of this compound Transformations

The transformations of this compound predominantly involve the cleavage of the carbon-bromine bond and the formation of a new bond with a nucleophile. These reactions can proceed through different mechanistic pathways, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The prevailing mechanism is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.

General Nucleophilic Substitution:

The reaction can be generalized as the displacement of the bromide ion (Br⁻), a good leaving group, by a nucleophile (Nu⁻ or Nu:). libretexts.org

General Reaction Scheme:

This compound + Nu⁻/Nu: → 5-(Nu-methyl)-7-methoxy-1-benzofuran + Br⁻

SN1 Reaction Mechanism:

The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation.

Step 1: Formation of the Carbocation (Rate-Determining) The C-Br bond breaks heterolytically, forming a bromide ion and a 7-methoxy-1-benzofuran-5-ylmethyl carbocation. The stability of this carbocation is crucial for the feasibility of the SN1 pathway. The carbocation is stabilized by resonance with the benzofuran ring system and by the electron-donating effect of the methoxy group at the 7-position.

Step 2: Nucleophilic Attack The nucleophile attacks the planar carbocation, which can occur from either face, potentially leading to a racemic mixture if the carbon were chiral.

The rate of an SN1 reaction is dependent only on the concentration of the substrate: Rate = k[this compound]. libretexts.org Such reactions are favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group through solvation. libretexts.org

SN2 Reaction Mechanism:

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This backside attack leads to an inversion of stereochemistry at the reaction center.

The transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are partially bonded. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile: Rate = k[this compound][Nucleophile]. libretexts.orglibretexts.org This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Influence of the Benzofuran Moiety and Methoxy Group:

The benzofuran ring system, being aromatic, can stabilize an adjacent carbocation through resonance, thus favoring an SN1 mechanism. Furthermore, the methoxy group at the 7-position is an electron-donating group, which further stabilizes the carbocation intermediate through the +M (mesomeric) effect, making the SN1 pathway more likely compared to an unsubstituted analogue.

Kinetics Studies of Analogous Systems:

For instance, studies on the solvolysis of benzyl (B1604629) bromides in various alcohols have shown that the reaction rates are highly dependent on the substituents on the benzene ring and the polarity of the solvent. koreascience.krkoreascience.kr Electron-donating groups, much like the 7-methoxy group in our compound of interest, accelerate the reaction by stabilizing the developing positive charge on the benzylic carbon in the transition state, particularly for SN1 reactions.

The Hammett equation, log(k/k₀) = ρσ, is often used to correlate the reaction rates of substituted aromatic compounds. For the solvolysis of benzyl bromides, a curved Hammett plot is often observed, which indicates a change in the reaction mechanism from SN2 for electron-withdrawing substituents to SN1 for electron-donating substituents. koreascience.krresearchgate.net

Illustrative Kinetic Data for Solvolysis of Substituted Benzyl Bromides

To illustrate the effect of substituents on the solvolysis rates, the following table presents hypothetical relative rate constants for the solvolysis of various substituted benzyl bromides in a polar protic solvent, based on established principles.

| Substituent (para-) | Relative Rate Constant (k/k₀) | Expected Predominant Mechanism |

| -NO₂ | ~0.01 | SN2 |

| -H | 1 | Borderline SN1/SN2 |

| -CH₃ | ~10 | SN1 |

| -OCH₃ | ~1000 | SN1 |

This table is for illustrative purposes to demonstrate the electronic effects on the reactivity of benzylic bromides and is based on general trends observed in solvolysis reactions. koreascience.krnih.gov

The 7-methoxy group on the benzofuran ring of the target compound is expected to have a significant rate-enhancing effect, pushing the reaction mechanism towards the SN1 pathway, especially in polar protic solvents.

Mechanistic Studies of Biological Interactions of 5 Bromomethyl 7 Methoxy 1 Benzofuran and Its Analogues

Molecular Docking and Computational Chemistry Studies of 5-(Bromomethyl)-7-methoxy-1-benzofuran Interactions

There are no specific molecular docking or computational chemistry studies available in the current scientific literature that focus on the interactions of this compound with biological targets.

However, computational studies on other benzofuran (B130515) derivatives have been conducted to predict their binding affinities and interaction modes with various biological targets. For instance, molecular docking has been employed to study the interaction of benzofuran derivatives with enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govnih.gov These studies aim to understand the structure-activity relationships that govern the inhibitory potential of these compounds. The general approach involves creating a 3D model of the ligand (the benzofuran derivative) and docking it into the binding site of the target protein to predict the most stable binding conformation and calculate a binding energy score. nih.gov This information can guide the synthesis of more potent and selective inhibitors.

In Vitro Target Engagement and Binding Studies of this compound Analogues

Direct in vitro target engagement and binding studies for this compound are not documented. Research on analogous compounds provides some insight into the potential mechanisms of this class of molecules.

While no specific enzyme inhibition or activation data exists for this compound, various benzofuran derivatives have been investigated as inhibitors of several enzymes. For example, certain benzofuran derivatives have been shown to inhibit testosterone (B1683101) 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-related conditions. nih.gov In such studies, the inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. The structure of the benzofuran core and its substituents play a crucial role in determining the potency and selectivity of inhibition. nih.gov Other studies have explored benzofuran derivatives as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. nih.gov

Table 1: Examples of Enzyme Inhibition by Benzofuran Analogues (Note: This table presents data for analogous compounds and not for this compound)

| Compound/Analogue Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 2-Phenylbenzofuran derivatives | Testosterone 5α-reductase | Inhibition | nih.gov |

| Substituted benzofuran derivatives | Acetylcholinesterase | Inhibition | nih.gov |

Specific receptor interaction studies for this compound have not been reported. However, the broader class of benzofurans has been explored for their interaction with various receptors. For example, certain benzofuran derivatives have been synthesized and evaluated for their affinity towards the human estrogen receptor alpha, a key target in breast cancer therapy. researchgate.net Such studies often involve competitive binding assays to determine the compound's ability to displace a known radiolabeled ligand from the receptor.

Cellular Pathway Modulation by this compound in Model Systems

There is no specific information regarding the modulation of cellular pathways by this compound in any model systems. The following subsections discuss findings for related benzofuran compounds.

While direct evidence for this compound is lacking, several studies have demonstrated the pro-apoptotic effects of other benzofuran derivatives in cancer cell lines. For instance, a novel benzofuran lignan (B3055560) derivative was shown to induce apoptosis in Jurkat T lymphocytes. nih.gov The mechanism of apoptosis induction by benzofuran analogues can involve the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies have shown that treatment with certain benzofuran derivatives leads to a significant increase in the activity of caspase-3/7 in cancer cells. nih.gov Furthermore, some benzofuran-isatin conjugates have been reported to induce apoptosis through the upregulation of the tumor suppressor p53 and modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. frontiersin.orgnih.gov

Table 2: Apoptotic Effects of Analogous Benzofuran Derivatives (Note: This table presents data for analogous compounds and not for this compound)

| Compound/Analogue Class | Cell Line | Key Apoptotic Finding | Reference |

|---|---|---|---|

| Benzofuran lignan derivative | Jurkat T lymphocytes | Induction of apoptosis | nih.gov |

| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | K562 (leukemia) | Increased caspase 3/7 activity | nih.gov |

Specific studies on the effect of this compound on cell cycle regulation are not available. However, research on other benzofuran derivatives has revealed their ability to modulate the cell cycle in cancer cells. For example, a novel benzofuran derivative was found to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, which was dependent on the p53 tumor suppressor gene. nih.gov Cell cycle arrest at specific checkpoints, such as G2/M, prevents cells with damaged DNA from proceeding to mitosis, often leading to apoptosis. The modulation of cyclin proteins, which are key regulators of cell cycle progression, has also been observed. For instance, a benzofuran-isatin conjugate was shown to downregulate cyclins D1, A1, and B1 in colorectal cancer cells. frontiersin.org

Table 3: Cell Cycle Regulation by Analogous Benzofuran Derivatives (Note: This table presents data for analogous compounds and not for this compound)

| Compound/Analogue Class | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Benzofuran lignan derivative | Jurkat T lymphocytes | G2/M phase arrest | nih.gov |

| Benzofuran-isatin conjugate (5a) | HT29, SW620 (colorectal cancer) | Downregulation of Cyclins D1, A1, and B1 | frontiersin.org |

Applications of 5 Bromomethyl 7 Methoxy 1 Benzofuran in Chemical Biology and Medicinal Chemistry Research

Role as a Synthetic Intermediate for Bioactive Compounds

The chemical structure of 5-(Bromomethyl)-7-methoxy-1-benzofuran makes it a valuable synthetic intermediate or building block in medicinal chemistry. The key to its utility lies in the bromomethyl group at the 5-position. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 7-methoxy-1-benzofuran-5-methyl moiety into a wide variety of other molecules.

Chemists can leverage this reactivity to synthesize a diverse library of compounds. For instance, the bromomethyl group can react with amines, thiols, alcohols, and carbanions, enabling the attachment of various side chains and functional groups. This synthetic versatility is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. nih.gov The synthesis of amide or amine derivatives, for example, can be achieved by reacting the bromomethyl benzofuran (B130515) with appropriate nitrogen-containing nucleophiles. nih.gov Such modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile. nih.gov The benzofuran core itself is a privileged scaffold in drug discovery, known for its interaction with various biological targets. nih.govresearchgate.net Therefore, using this compound as a starting material allows researchers to create novel derivatives that combine the favorable properties of the benzofuran ring with the specific functionalities required for targeted biological activity.

Development of Molecular Probes and Chemical Tools based on this compound

While specific molecular probes based on this compound are not extensively documented in current literature, its chemical structure presents significant potential for the development of such tools. Molecular probes are essential for studying biological processes, allowing for the visualization, tracking, and quantification of specific molecules or events within a cellular environment. nih.govrsc.org

The reactive bromomethyl group is an ideal handle for conjugating the benzofuran scaffold to reporter molecules, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). By reacting this compound with a fluorescent dye that has a nucleophilic functional group, a fluorescent probe could be created. If the benzofuran moiety has an affinity for a particular protein or enzyme, this probe could be used to visualize the localization of that target within cells using fluorescence microscopy.

Furthermore, this compound could be used to develop photo-affinity probes. nih.gov This would involve incorporating a photoreactive group and a reporter tag. Such probes, upon binding to their biological target, can be covalently cross-linked by UV light, allowing for the identification and isolation of interacting proteins. Given the growing importance of chemical biology tools in drug discovery and basic research, the potential of this compound as a precursor for these sophisticated chemical tools is a promising area for future exploration. nih.govnih.gov

Investigation of Potential Anticancer Agents in Preclinical Research (focus on in vitro and in silico models)

Benzofuran derivatives are widely investigated for their anticancer properties. nih.govsemanticscholar.org The inclusion of halogen atoms, particularly bromine, and methoxy (B1213986) groups in the benzofuran structure has been shown to enhance cytotoxic activity against cancer cells. nih.govnih.gov

While direct cytotoxicity data for this compound is limited in the reviewed literature, studies on closely related brominated and methoxy-substituted benzofuran derivatives provide strong evidence for its potential as an anticancer agent. The bromomethyl group, in particular, often increases cytotoxic potential. nih.govnih.gov For example, a related compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, demonstrated potent and selective activity against leukemia cell lines. nih.gov Another study highlighted that a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative showed significant cytotoxicity against human lung (A549) and liver (HepG2) cancer cells. nih.gov

The table below summarizes the in vitro cytotoxic activity of several representative brominated benzofuran derivatives against various cancer cell lines, illustrating the general potential of this class of compounds.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | Leukemia | 5 | nih.gov |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 | Leukemia | 0.1 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Lung Cancer | Significant Activity | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | Liver Cancer | Significant Activity | nih.gov |

| A 5-((2-(4-bromo benzoyl) benzofuran-5-yl) methyl) derivative | A-549 | Lung Cancer | nM concentrations | researchgate.net |

| A 5-((2-(4-bromo benzoyl) benzofuran-5-yl) methyl) derivative | HeLa | Cervical Cancer | nM concentrations | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

The anticancer activity of benzofuran derivatives often stems from their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. nih.govnih.gov Studies on related compounds suggest that this compound derivatives could act through similar mechanisms. For instance, some benzofurans trigger apoptosis by activating caspases, which are key enzymes in the apoptotic pathway. nih.govnih.gov The activity of caspase-3/7 was significantly increased in cancer cells treated with certain brominated benzofurans, confirming a caspase-dependent apoptotic mechanism. nih.gov

Furthermore, these compounds can cause cell cycle arrest at different phases, such as G2/M or S phase, preventing cancer cells from proliferating. nih.gov Some benzofuran derivatives have also been found to interact with DNA, potentially inhibiting its replication and transcription, which are crucial processes for cancer cell survival. nih.govnih.gov The presence of bromine and a methoxy group in a related derivative was shown to enhance pro-oxidative and pro-apoptotic properties. researchgate.netnih.gov These findings suggest that this compound is a promising scaffold for developing anticancer agents that function through multiple mechanisms.

Exploration of Other Biological Activities of this compound (e.g., antimicrobial, anti-inflammatory in in vitro models)

In addition to anticancer research, the benzofuran scaffold is a cornerstone in the search for new antimicrobial and anti-inflammatory agents. nih.govnih.govnih.gov

Anti-inflammatory Activity: Several studies have demonstrated the anti-inflammatory potential of benzofuran derivatives in vitro. bohrium.comcnr.it They can inhibit the production of key inflammatory mediators in immune cells like macrophages. For example, certain synthetic benzofuran hybrids have been shown to suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov One benzofuran-piperazine hybrid exhibited an IC₅₀ value of 52.23 µM for NO inhibition. nih.gov The mechanism often involves the downregulation of inflammatory signaling pathways like NF-κB and MAPK, which leads to a decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govbohrium.com Derivatives of 7-methoxy benzofuran, specifically, have been synthesized and shown to possess significant anti-inflammatory activity. researchgate.net

Antimicrobial Activity: The benzofuran core is also present in many compounds with antimicrobial properties. nih.gov Synthetic derivatives have shown activity against a range of bacteria and fungi. researchgate.net Structure-activity relationship studies indicate that specific substitutions on the benzofuran ring are crucial for antimicrobial efficacy. For instance, the presence of electron-withdrawing groups can enhance antibacterial activity. nih.gov A study on 7-methoxy benzofuran pyrazoline derivatives found that compounds with chloro, fluoro, and nitro substitutions on an attached phenyl ring showed good activity against E. coli and B. subtilis. researchgate.net This suggests that derivatives synthesized from this compound could also exhibit valuable antimicrobial properties, warranting further investigation.

Advanced Analytical Techniques in the Research of 5 Bromomethyl 7 Methoxy 1 Benzofuran

Application of Advanced NMR Spectroscopy for Structural Elucidation of 5-(Bromomethyl)-7-methoxy-1-benzofuran Metabolites or Complex Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules. nih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR are used for basic structural confirmation, advanced multi-dimensional NMR experiments are critical for deciphering the complex structures of metabolites or reaction byproducts of this compound.

In metabolomics, 2D NMR can resolve issues of overlapping signals, which are common in complex biological mixtures, by spreading peaks across a second dimension. mdpi.com For instance, if this compound undergoes metabolic transformation, the resulting products could include hydroxylated, demethylated, or conjugated species. Identifying the exact position of these modifications requires advanced NMR techniques.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com A COSY spectrum would be crucial in confirming the integrity of the benzofuran (B130515) ring system in a metabolite or tracing changes in the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning carbon signals in the ¹³C NMR spectrum based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the site of a metabolic modification. For example, if a hydroxyl group is added to the aromatic ring, HMBC would show correlations from the new hydroxyl proton to nearby carbons, confirming its location.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations that help to define the molecule's three-dimensional conformation.

The application of these techniques allows researchers to piece together the precise chemical structure of novel compounds formed during reactions or metabolic processes, which is information that cannot be reliably obtained by other methods. nih.gov

| NMR Experiment | Type of Information Provided | Application to this compound Research |

|---|---|---|

| COSY | 1H-1H correlations through bonds | Confirming proton connectivity in the benzofuran core and side chains of metabolites. |

| HSQC | Direct 1H-13C correlations | Assigning specific carbon atoms in the molecular skeleton. |

| HMBC | 1H-13C correlations over 2-3 bonds | Determining the position of new functional groups (e.g., hydroxylation site) on the aromatic ring. |

| NOESY | 1H-1H correlations through space | Elucidating the 3D conformation of complex reaction products or derivatives. |

Mass Spectrometry for Reaction Monitoring and Metabolite Identification of this compound

Mass spectrometry (MS) is a powerful analytical tool valued for its high sensitivity and ability to provide molecular weight and structural information. ijpras.comnih.gov When coupled with liquid chromatography (LC), LC-MS becomes the dominant technique for identifying drug metabolites. nih.govresearchgate.net

For this compound, LC-MS is essential for real-time reaction monitoring. By analyzing small aliquots of a reaction mixture, chemists can track the consumption of the starting material and the formation of the desired product by observing their respective molecular ion peaks.

In metabolic studies, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is particularly vital. ijpras.com HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is critical for identifying unknown metabolites. For example, a study on the related benzofuran 5-APDB used LC-Q/TOF-MS to identify metabolites formed in liver microsomes. nih.gov The accurate mass data allowed for the characterization of hydroxylated metabolites. nih.gov

Common metabolic transformations for a compound like this compound could include:

Hydroxylation: Addition of an oxygen atom (+15.9949 Da).

O-Demethylation: Loss of a CH₂ group from the methoxy (B1213986) moiety (-14.0157 Da).

Debromination followed by hydroxylation: Replacement of Br with OH (-62.9284 Da).

Tandem mass spectrometry (MS/MS) further aids in structural characterization by fragmenting the metabolite's molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern provides clues about the molecule's structure and the location of metabolic changes.

| Metabolic Reaction | Change in Formula | Exact Mass Change (Da) | Technique for Identification |

|---|---|---|---|

| Hydroxylation | +O | +15.9949 | LC-HRMS (Q-TOF, Orbitrap) |

| O-Demethylation | -CH2 | -14.0157 | LC-HRMS |

| Debromination/Hydroxylation | -Br, +OH | -62.9284 | LC-HRMS/MS |

| Glucuronidation | +C6H8O6 | +176.0321 | LC-HRMS/MS |

Chromatographic Techniques for Purity Assessment and Isolation in Research of this compound

Chromatography encompasses a range of techniques used to separate, identify, and purify components of a mixture. In research involving this compound, various chromatographic methods are indispensable.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized batch of this compound. mdpi.com A sample is dissolved and injected into the HPLC system, where it passes through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase and are separated. A detector, often a UV-Vis spectrophotometer, records the signal as each component elutes. The purity is typically determined by the relative area of the main peak corresponding to the target compound.

Isolation and Purification: Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a fundamental technique used to isolate and purify this compound from such mixtures. scispace.com The crude mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent (eluent) is passed through. Components separate based on their differing affinities for the stationary phase and solubility in the eluent, allowing for the collection of pure fractions of the target compound. A publication detailing the synthesis of a related compound, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate, explicitly mentions the use of column chromatography on silica gel for purification. scispace.com

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick, inexpensive, and qualitative method used to monitor the progress of a reaction. By spotting small amounts of the reaction mixture on a TLC plate over time, chemists can visualize the disappearance of starting materials and the appearance of the product, helping to determine when the reaction is complete.

| Technique | Primary Application | Nature of Data | Use in Research |

|---|---|---|---|

| HPLC | Purity Assessment | Quantitative | Determining the percentage purity of a synthesized batch. |

| Column Chromatography | Isolation & Purification | Preparative | Separating the target compound from reaction byproducts. |

| TLC | Reaction Monitoring | Qualitative | Quickly checking reaction completion and optimizing separation conditions. |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry, which can be difficult to ascertain by other methods. nih.gov

The process involves growing a high-quality single crystal of the compound of interest, such as a derivative of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and build an exact 3D model of its structure. researchgate.net

While a specific crystal structure for this compound itself may not be publicly available, the technique is widely applied to similar heterocyclic molecules. For example, high-resolution X-ray crystallographic studies have been used to determine how inhibitors bind to protein active sites, revealing the precise interactions and mechanism of action. nih.gov For a derivative of this compound, a crystal structure would irrefutably confirm the connectivity of the atoms and the conformation of the molecule in the solid state. This data is invaluable for validating a proposed structure from a complex reaction or for use in computational modeling studies.

Computational Chemistry and Molecular Modeling for Mechanistic Insights into this compound

Computational chemistry and molecular modeling are powerful in silico tools that complement experimental research by providing deep insights into molecular properties and reaction mechanisms. mdpi.com These methods use principles of quantum mechanics and classical physics to model molecules and simulate their behavior. mdpi.com

For this compound, computational techniques can be applied in several ways:

Geometric Optimization: Programs can calculate the lowest-energy three-dimensional structure of the molecule, predicting bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography).

Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to calculate the electron distribution within the molecule. This helps identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), predicting its chemical reactivity. scirp.org For instance, the reactivity of the bromomethyl group, a key functional handle, can be modeled to understand its behavior in nucleophilic substitution reactions.

Mechanistic Studies: Researchers can model the entire pathway of a chemical reaction. This involves calculating the energies of reactants, products, transition states, and intermediates. By mapping the energy profile of a reaction, one can gain a detailed understanding of the reaction mechanism, which is often impossible to observe directly through experiments. This is crucial for optimizing reaction conditions and designing new synthetic routes. benthambooks.com

These computational experiments serve as a "computational microscope," allowing scientists to explore chemical phenomena at a molecular level that is inaccessible through direct measurement alone. mdpi.com

| Computational Method | Type of Insight | Application to this compound |

|---|---|---|

| Geometric Optimization | Structural | Predicting the most stable 3D conformation of the molecule. |

| Density Functional Theory (DFT) | Electronic & Reactivity | Mapping electron density to predict sites of nucleophilic or electrophilic attack. |

| Transition State Searching | Mechanistic | Modeling reaction pathways, such as substitutions at the bromomethyl group, to understand the mechanism. |

| Molecular Dynamics (MD) | Dynamic | Simulating the interaction of the molecule with a biological target, such as a protein active site. |

Future Research Directions and Challenges for 5 Bromomethyl 7 Methoxy 1 Benzofuran

Development of Novel Synthetic Methodologies for 5-(Bromomethyl)-7-methoxy-1-benzofuran

The synthesis of benzofuran (B130515) derivatives has evolved significantly, with numerous methods being developed to construct the core ring system. acs.orgdivyarasayan.org However, the efficient and regioselective synthesis of specifically substituted benzofurans like this compound remains a topic of interest. Future research could focus on moving beyond traditional multi-step sequences to more sophisticated and efficient strategies.

Key areas for development include:

Transition-Metal-Catalyzed Reactions: Palladium, copper, and rhodium catalysts have been extensively used for constructing benzofuran rings. acs.org Future methodologies could adapt these catalytic systems for a more direct synthesis of the target molecule. For instance, a palladium-catalyzed coupling of a suitably substituted phenol with an alkyne, followed by cyclization, could provide a streamlined route. tandfonline.com Research into novel ligands could enhance the efficiency and selectivity of these transformations.

C-H Activation/Functionalization: Direct C-H activation is a powerful tool in modern organic synthesis. A forward-thinking approach would involve the late-stage bromomethylation of a 7-methoxy-1-benzofuran precursor at the C5 position. This would avoid carrying the reactive bromomethyl group through multiple synthetic steps.

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation can significantly improve efficiency. A potential one-pot reaction could involve the initial formation of the benzofuran core followed by an in situ bromination of the methyl group at the 5-position, for example, using N-Bromosuccinimide (NBS). nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild and selective reaction conditions. This technology could be explored for both the construction of the benzofuran ring and the introduction of the bromomethyl group, potentially leading to more environmentally benign synthetic processes.

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Precursors | Key Advantages |

|---|---|---|

| Palladium-Catalyzed Annulation | Substituted o-iodophenol and a propargyl alcohol derivative | High convergence and functional group tolerance. tandfonline.com |

| C-H Functionalization | 7-methoxy-5-methyl-1-benzofuran | Late-stage introduction of the reactive handle. |

| One-Pot Synthesis | Substituted salicylaldehyde (B1680747) and an alkyne source | Increased operational simplicity and reduced waste. acs.org |

| Photoredox Catalysis | Phenol and alkyne derivatives | Mild reaction conditions and high selectivity. |

Exploration of Undiscovered Chemical Transformations of this compound

The primary site of reactivity in this compound is the benzylic bromide. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. While this is its most apparent reactivity, a comprehensive exploration of its chemical transformations could unveil novel synthetic pathways and molecular scaffolds.

Future research should explore:

Nucleophilic Substitution with Diverse Nucleophiles: The bromomethyl group can react with a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions. Systematically exploring these reactions would lead to a library of new 5-substituted-7-methoxy-1-benzofuran derivatives. This is a foundational step for creating analogues with diverse physicochemical properties.

Metal-Catalyzed Cross-Coupling Reactions: The bromomethyl group can participate in certain cross-coupling reactions, potentially serving as a precursor for forming carbon-carbon or carbon-heteroatom bonds under specific catalytic conditions.

Reactions on the Benzofuran Core: While the bromomethyl group is highly reactive, the benzofuran ring itself can undergo further functionalization. Electrophilic aromatic substitution (e.g., nitration, halogenation) at other positions on the benzene (B151609) or furan (B31954) ring could yield multifunctional derivatives. The directing effects of the existing methoxy (B1213986) and alkyl-substituted groups would govern the regioselectivity of these transformations.

Radical Reactions: The carbon-bromine bond can be cleaved homolytically to generate a benzylic radical. This reactive intermediate could participate in various radical-mediated transformations, opening up avenues for the synthesis of complex molecules that are not accessible through traditional ionic pathways.

Rational Design of Highly Potent and Selective Analogues of this compound

Benzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The rational design of analogues of this compound could lead to the discovery of highly potent and selective therapeutic agents. This process relies on understanding the structure-activity relationships (SAR) of the benzofuran scaffold.

Key design strategies include:

Modification of the 5-Position: The bromomethyl group serves as a versatile handle to introduce a wide variety of substituents. By replacing the bromine with different functional groups (e.g., amines, ethers, thioethers, amides, heterocycles), it is possible to modulate the compound's polarity, size, and hydrogen bonding capabilities. For example, linking piperazine or other nitrogen-containing heterocycles has been shown to be a successful strategy in designing bioactive compounds. nih.gov

Alteration of the 7-Methoxy Group: The methoxy group at the 7-position can be demethylated to a hydroxyl group or replaced with other alkoxy groups of varying lengths. A hydroxyl group can act as a hydrogen bond donor, which could be critical for binding to a biological target.

Substitution on the Benzofuran Ring: Introducing substituents at other available positions (e.g., C2, C3, C4, C6) of the benzofuran nucleus could further optimize biological activity. Halogen atoms, for instance, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. nih.gov

Hybrid Molecule Design: The benzofuran scaffold can be fused or linked to other pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com For example, combining it with moieties known to interact with specific targets, such as kinases or DNA, could lead to novel anticancer agents.

Table 2: Strategies for Analogue Design

| Modification Site | Rationale | Potential Functional Groups |

|---|---|---|

| 5-(CH₂-X) | Modulate polarity, size, and target interactions. | Amines, amides, ethers, azoles, piperazines. |

| 7-OR | Alter hydrogen bonding capacity and lipophilicity. | -OH, -OEt, -OPr. |

| C2/C3/C4/C6 | Fine-tune electronic properties and steric profile. | -F, -Cl, -CH₃, -CN. |

| Hybridization | Combine pharmacophores for synergistic effects. | Linkage to kinase inhibitors, DNA intercalators, or other heterocycles. |

Interdisciplinary Research Opportunities in Chemical Biology Involving this compound

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The inherent reactivity of this compound makes it an attractive candidate for the development of chemical probes and other research tools.

Interdisciplinary opportunities include:

Development of Covalent Probes: The electrophilic bromomethyl group is capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in proteins. This property can be exploited to design covalent inhibitors or activity-based probes for target identification and validation.

Synthesis of Fluorescent Labels: By attaching a fluorophore to the benzofuran scaffold through the bromomethyl handle, fluorescent probes can be created. These probes could be used for cellular imaging to visualize the localization of a specific target protein or to monitor biological processes in real-time.

Incorporation into Bio-orthogonal Systems: The benzofuran derivative could be functionalized with bio-orthogonal handles (e.g., alkynes or azides for click chemistry). This would allow for its specific labeling and detection in complex biological environments without interfering with native biochemical processes.

Fragment-Based Drug Discovery: As a small heterocyclic molecule, this compound could serve as a starting fragment in fragment-based drug discovery (FBDD) campaigns. Its ability to form covalent bonds could be particularly useful for identifying binding hotspots on protein surfaces.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(Bromomethyl)-7-methoxy-1-benzofuran, and how are reaction conditions optimized?

- Methodological Answer: The synthesis typically involves functionalization of the benzofuran core via bromination and methoxy group introduction. For example, bromomethyl derivatives can be synthesized by treating precursor compounds with brominating agents like -bromosuccinimide (NBS) under controlled conditions. Reaction optimization includes temperature control (e.g., 273 K for selective oxidation steps) and stoichiometric adjustments to minimize side reactions. Purification via column chromatography (hexane:ethyl acetate, 2:1 v/v) yields high-purity products .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer: Column chromatography with hexane-ethyl acetate gradients (e.g., 2:1 v/v) is widely used for purification, achieving values of ~0.72 . Slow evaporation of benzene solutions at room temperature produces single crystals suitable for X-ray diffraction, ensuring structural validation .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer: Characterization involves a combination of NMR, IR, and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles (e.g., C–Br bond: 1.89–1.92 Å, dihedral angles between aromatic planes: ~14.5°) .

Advanced Research Questions

Q. How do substituents on the benzofuran core influence crystallographic packing and intermolecular interactions?

- Methodological Answer: Substituents like bromine and methoxy groups dictate molecular packing via halogen bonding (e.g., Br···O interactions: 3.151 Å) and van der Waals forces. Dihedral angles between the benzofuran plane and substituent-bearing rings (e.g., 14.46°) impact crystal density and stability. These features are analyzed using SC-XRD and Hirshfeld surface analysis .

Q. What challenges arise in X-ray crystallographic analysis of brominated benzofurans, and how are they addressed?

- Methodological Answer: Challenges include heavy-atom effects (e.g., bromine-induced absorption) and disorder in flexible substituents. Refinement using riding models for hydrogen atoms (C–H = 0.95–0.98 Å) and anisotropic displacement parameters for heavy atoms improves accuracy. Data-to-parameter ratios >16:1 and low -factors (<0.03) ensure reliability .

Q. How do reaction mechanisms differ when introducing bromomethyl versus other halogenated groups on the benzofuran scaffold?

- Methodological Answer: Bromomethylation often proceeds via radical intermediates (e.g., using NBS/light), while chloro or fluoro derivatives may require electrophilic substitution. Mechanistic studies employ kinetic isotope effects (KIE) and DFT calculations to compare activation energies. For example, sulfinyl group oxidation (e.g., using 3-chloroperoxybenzoic acid) follows a stepwise radical pathway, confirmed by ESR spectroscopy .

Q. What strategies are used to analyze substituent effects on the compound’s electronic properties and reactivity?

- Methodological Answer: Hammett constants () correlate substituent electronic effects with reaction rates (e.g., bromine’s -I effect lowers electron density). Spectroscopic techniques like UV-Vis (e.g., shifts) and cyclic voltammetry (redox potential changes) quantify electronic perturbations. Computational studies (DFT) model frontier molecular orbitals to predict regioselectivity in further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.